Quantified Tumorigenic Potency: Fjord-Region BcPh Diol-Epoxide vs. Bay-Region BaP Diol-Epoxide in Mammary Carcinogenesis
In a direct comparative study, the fjord-region diol-epoxide of benzo[c]phenanthrene (BcPDE) demonstrated significantly higher mammary tumorigenicity in female CD rats than the bay-region diol-epoxide of the prototypical PAH carcinogen, benzo[a]pyrene (BaPDE). At an equimolar total dose of 12.2 µmol directly injected into mammary fat pads, BcPDE rapidly induced a higher incidence of both fibroadenoma and adenocarcinoma [1].
| Evidence Dimension | Mammary tumor incidence and multiplicity |
|---|---|
| Target Compound Data | BcPDE: 100% tumor incidence (at 12.2 µmol dose), with a higher multiplicity of fibroadenomas and adenocarcinomas compared to controls. |
| Comparator Or Baseline | BaPDE: Lower tumor incidence and multiplicity at the same 12.2 µmol dose; also a weaker mammary tumorigen than the positive control 6-nitrochrysene. |
| Quantified Difference | BcPDE was described as a 'powerful mammary tumorigen and carcinogen,' rapidly inducing 'significantly more fibroadenoma and adenocarcinoma' than BaPDE, which was a 'weaker mammary tumorigen' [1]. |
| Conditions | In vivo bioassay in female CD rats; direct injection of 12.2 µmol compound into mammary fat pads; tumor assessment over time. |
Why This Matters
This direct, quantitative in vivo comparison establishes BcPDE's superior potency in a specific organ model (mammary gland), justifying its selection over BaP as a positive control or mechanistic probe in PAH carcinogenesis research focused on this tissue or fjord-region effects.
- [1] Hecht, S. S., et al. (1994). Potent mammary carcinogenicity in female CD rats of a fjord region diol-epoxide of benzo[c]phenanthrene compared to a bay-region diol-epoxide of benzo[a]pyrene. Cancer Research, 54(1), 21-24. View Source
